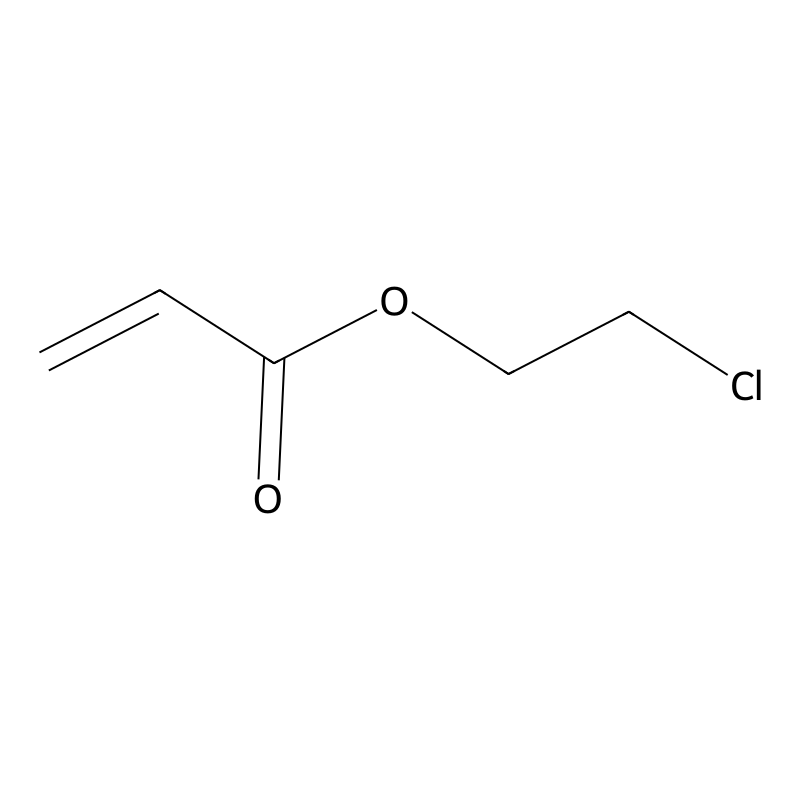2-Chloroethyl acrylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Potential Uses in Polymer Research
One area of scientific research where 2-CEA may be used is in the field of polymer chemistry. 2-CEA can act as a monomer, a molecule that can link together to form polymers CymitQuimica: . Researchers may study how 2-CEA interacts with other monomers or how it can be modified to create new polymers with specific properties.
Studies on Biological Effects
Another area of scientific research involving 2-CEA is the study of its biological effects. The National Toxicology Program (NTP) has conducted studies to evaluate the potential toxicity of 2-CEA )]. These studies may provide insights into the mechanisms by which 2-CEA interacts with biological systems.
2-Chloroethyl acrylate is an organic compound with the molecular formula CHClO. It is characterized as a colorless to pale yellow liquid that is primarily used in the synthesis of polymers and as a chemical intermediate in various applications. The compound features an acrylate functional group, which contributes to its reactivity and versatility in
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
- Polymerization: It readily undergoes radical polymerization, forming poly(2-chloroethyl acrylate), which can be further modified for specific applications.
- Addition Reactions: The double bond in the acrylate can react with various reagents, including Grignard reagents and organolithiums, allowing for the synthesis of complex molecules .
The biological activity of 2-chloroethyl acrylate is notable due to its potential irritant effects. Exposure may cause irritation to the eyes, skin, and respiratory tract. It has been classified as a hazardous substance due to its flammability and potential toxicity upon inhalation or skin contact. Chronic exposure may lead to more severe health effects, including respiratory issues and skin sensitization .
Several methods are available for synthesizing 2-chloroethyl acrylate:
- Direct Chlorination: Ethyl acrylate can be chlorinated using chlorine gas or chlorinating agents under controlled conditions.
- Reaction with Thionyl Chloride: Ethyl acrylate reacts with thionyl chloride to introduce the chlorine atom effectively.
- Esterification: The compound can also be synthesized via esterification reactions involving chloroacetic acid and ethanol, followed by dehydration .
2-Chloroethyl acrylate is utilized in various fields:
- Polymer Production: It serves as a monomer in the production of specialty polymers and copolymers used in coatings, adhesives, and sealants.
- Chemical Intermediates: The compound is used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
- Research
When comparing 2-chloroethyl acrylate with similar compounds, several notable distinctions arise:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Ethyl Acrylate | CHO | Non-halogenated; widely used in polymer production |
| Methyl Acrylate | CHO | Similar reactivity; smaller alkyl group |
| 2-Chloropropyl Acrylate | CHClO | Contains a propyl group; different steric properties |
Uniqueness of 2-Chloroethyl Acrylate:
- The presence of a chlorine atom provides unique reactivity compared to non-halogenated acrylates.
- Its ability to undergo nucleophilic substitution reactions makes it particularly versatile for synthesizing complex organic compounds.
Physical Description
XLogP3
Boiling Point
Density
UNII
GHS Hazard Statements
H226 (97.44%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms




Flammable;Corrosive;Acute Toxic;Environmental Hazard








